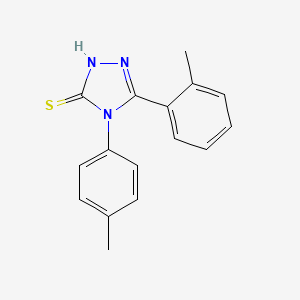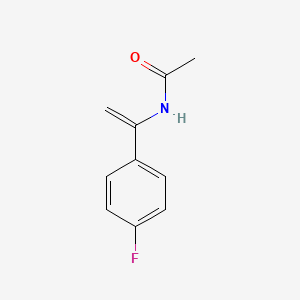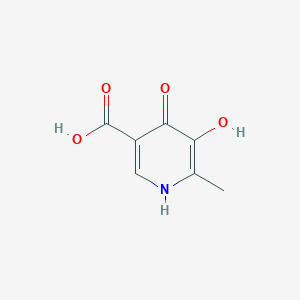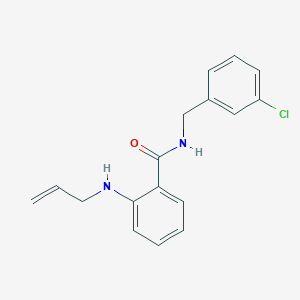
2-(Allylamino)-N-(3-chlorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-N-(3-chlorobenzyl)benzamide is an organic compound that features a benzamide core substituted with an allylamino group and a 3-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-(3-chlorobenzyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, often using a coupling reagent like carbodiimide to facilitate the formation of the amide bond.
Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution, where an allylamine reacts with a suitable leaving group on the benzamide core.
Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzamide reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allylamino group can undergo oxidation to form corresponding oxides or hydroxylamines.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(Allylamino)-N-(3-chlorobenzyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the allylamino and 3-chlorobenzyl groups could impart biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets, such as enzymes or receptors, which could lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-N-(3-chlorobenzyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The allylamino group could form hydrogen bonds or electrostatic interactions, while the 3-chlorobenzyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Allylamino)-N-(3-fluorobenzyl)benzamide: Similar structure but with a fluorine atom instead of chlorine.
2-(Allylamino)-N-(3-bromobenzyl)benzamide: Similar structure but with a bromine atom instead of chlorine.
2-(Allylamino)-N-(3-methylbenzyl)benzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(Allylamino)-N-(3-chlorobenzyl)benzamide is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17ClN2O |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c1-2-10-19-16-9-4-3-8-15(16)17(21)20-12-13-6-5-7-14(18)11-13/h2-9,11,19H,1,10,12H2,(H,20,21) |
InChI Key |
MHGYCIZSEKRULM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



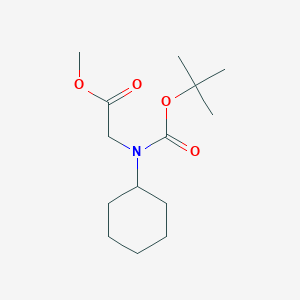


![[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
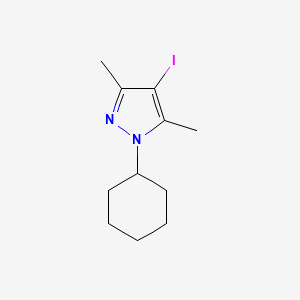

![[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13087138.png)
